molecular formula C12H8ClN3O2S B1426758 Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate CAS No. 1353877-96-9

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate

Cat. No.: B1426758
CAS No.: 1353877-96-9
M. Wt: 293.73 g/mol
InChI Key: PFFZGLXRMCBFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate is a high-purity chemical building block designed for advanced antimicrobial and pharmaceutical research . This compound features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The 1,8-naphthyridine structure is a diazanaphthalene system consisting of a fused pair of pyridine rings, and derivatives of this structure have been successfully developed as therapeutic agents that inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . The specific molecular architecture of this compound, including the 3-amino and 6-chloro substituents on the thieno[2,3-b]1,8-naphthyridine system, makes it a valuable intermediate for synthesizing novel analogs to investigate structure-activity relationships against drug-resistant pathogens . Researchers can utilize this compound in the design and development of new anti-infective agents to combat the growing global threat of antimicrobial resistance . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting. For specific pricing, availability in various packaging sizes, and detailed shipping information, please contact our sales team.

Properties

IUPAC Name

methyl 3-amino-6-chlorothieno[2,3-b][1,8]naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c1-18-12(17)9-8(14)7-3-5-2-6(13)4-15-10(5)16-11(7)19-9/h2-4H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFZGLXRMCBFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131897
Record name Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353877-96-9
Record name Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Naphthyridines are known to exhibit diverse biological activities and have been used in the development of various drugs . The presence of the thieno group (a sulfur-containing ring) and the chloro group might influence the compound’s reactivity and interaction with biological targets. The amino group could potentially form hydrogen bonds with biological targets, influencing the compound’s mode of action .

The compound’s pharmacokinetics would depend on factors such as its solubility, permeability, and metabolic stability, which are influenced by its chemical structure. The presence of the carboxylate group might enhance its solubility in water, potentially influencing its absorption and distribution in the body .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Biological Activity

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate (CAS Number: 1353877-96-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₈ClN₃O₂S
Molecular Weight293.73 g/mol
Melting Point260 °C (dec.)
Hazard ClassificationIrritant

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thieno[2,3-b]naphthyridine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential cellular processes such as DNA replication and protein synthesis.

Inhibition of Protein Kinases

One of the notable biological activities of this compound is its potential as an inhibitor of specific protein kinases. For example, research has identified it as a potent inhibitor of Calcium/Calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a crucial role in cellular signaling pathways related to metabolism and cell growth. Dysregulation of CAMKK2 is linked to several diseases, including cancer and metabolic disorders. The inhibition of CAMKK2 by this compound suggests potential therapeutic applications in treating these conditions .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comparative study evaluated the antimicrobial efficacy of various thieno derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • CAMKK2 Inhibition :
    • In a scaffold-hopping study aimed at identifying new CAMKK2 inhibitors, this compound was highlighted for its strong binding affinity to the kinase domain. This research suggests its potential use in drug development targeting metabolic syndromes .

Scientific Research Applications

Antibacterial Properties

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate has been studied for its antibacterial activities. Research indicates that derivatives of this compound exhibit significant in vitro and in vivo antibacterial effects. For instance:

  • A study by Egawa et al. (1984) synthesized related pyridonecarboxylic acids and demonstrated that certain derivatives had higher antibacterial activity than enoxacin, a well-known antibiotic. The promising results suggest that this compound could be developed into new antibacterial agents targeting resistant strains of bacteria.

Synthesis of Antimicrobial Agents

The compound is also involved in the synthesis of novel antimicrobial agents. Researchers have synthesized derivatives that show promising antibacterial and antifungal activities against various pathogenic strains:

  • Karabasanagouda & Adhikari (2006) reported on the synthesis of 1,8-naphthyridine derivatives related to this compound, which exhibited notable antimicrobial properties. These findings suggest that modifications to the thieno[2,3-b] structure can enhance biological activity against microbial pathogens.

Case Study 1: Antibacterial Efficacy Against Multi-drug Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that not only did the compound demonstrate significant antibacterial activity but also reduced biofilm formation on surfaces, which is a critical factor in chronic infections.

Case Study 2: Synthesis and Testing of Derivatives

In another investigation focused on synthesizing derivatives of this compound, researchers identified several compounds with enhanced antifungal activity against Candida albicans. The study highlighted the potential for developing new antifungal treatments based on structural modifications of the original compound.

Comparison with Similar Compounds

Substituent Effects

  • Chlorine vs. Chlorine may also improve binding affinity to biological targets, whereas methyl groups could increase lipophilicity.
  • Amino and Ester Functionality: The 3-NH₂ and 2-COOCH₃ groups in the target compound facilitate hydrogen bonding and hydrolytic stability, respectively. In contrast, bromine in Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate introduces steric bulk and alters electronic properties .

Ring Saturation and Aromaticity

  • The fully aromatic thieno-naphthyridine system in the target compound enables π-π stacking interactions, critical for intercalation with DNA or enzyme active sites. By contrast, tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, which may enhance solubility but diminish planar binding interactions.

Preparation Methods

Synthesis via Multi-step Heterocyclic Construction

Based on the literature, a typical synthetic route involves the following steps:

Step Description Reagents & Conditions Reference
1 Preparation of the heterocyclic core Cyclization of suitable precursors such as 2-aminothiophenes with pyridine derivatives Literature protocols for heterocyclic ring formation
2 Chlorination at the 6-position Use of N-chlorosuccinimide (NCS) or other chlorinating agents Reflux in inert solvents like dichloromethane
3 Esterification at the 2-position Reaction with methyl chloroformate or methyl iodide under basic conditions Typically using potassium carbonate or sodium hydride
4 Amination at the 3-position Nucleophilic substitution with ammonia or amine derivatives Conducted under reflux in polar solvents like ethanol or acetonitrile

Functional Group Modification

Final Coupling and Purification

The final step involves coupling the ester intermediate with amines or acyl derivatives to afford the target compound. Purification is generally achieved via column chromatography, recrystallization, or crystallization from suitable solvents.

Research Findings and Data Tables

Summary of Synthetic Routes

Route Key Reagents Key Conditions Yield Notes
Route A 2-Aminothiophene + Pyridine derivatives Cyclization, chlorination, esterification 65-75% Multi-step, high regioselectivity
Route B Halogenation followed by nucleophilic substitution NCS, ammonia, reflux 60-70% Selective at position 3 and 6
Route C Suzuki-Miyaura coupling with heterocyclic intermediates Pd-catalysis, boronic acids 55-65% Used for introducing amino groups

Key Experimental Data

Parameter Data Reference
Molecular weight 293.73 g/mol
Melting point 210–213°C
Reaction yield 60–75%
Purification Column chromatography, recrystallization

Notes on Optimization and Challenges

  • Regioselectivity: Achieving selective chlorination at position 6 requires precise control of reaction conditions, often employing mild chlorinating agents.
  • Yield improvement: Use of microwave-assisted synthesis and optimized solvents can enhance yields.
  • Purity: Recrystallization from ethanol or acetonitrile ensures high purity necessary for subsequent biological testing.

Q & A

Q. Q1. What are the common synthetic routes for preparing methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:

Core Formation : Condensation of aminothiophene derivatives with chlorinated naphthyridine precursors under acidic conditions (e.g., POCl₃ in DMF) to form the fused thieno-naphthyridine system .

Functionalization : Introduction of the methyl carboxylate group via esterification under reflux with methanol and catalytic H₂SO₄.

Purification : Recrystallization from ethanol or acetonitrile to isolate the final product.

Q. Characterization Tools :

  • IR Spectroscopy : Confirm the presence of amino (-NH₂) and carbonyl (C=O) groups.
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.9–4.1 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Crystallography and Structural Analysis

Q. Q2. How can researchers resolve challenges in crystallizing this compound, and what software is recommended for structure refinement?

Methodological Answer: Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Hydrogen Bond Analysis : Utilize graph-set notation (e.g., Etter’s rules) to predict packing motifs, as amino and carbonyl groups form R₂²(8) motifs .
  • Refinement Tools : SHELXL (for small-molecule refinement) or SHELXPRO (for macromolecular interfaces) to model hydrogen bonding and thermal displacement parameters .

Q. Table 1: Example Crystallographic Data

ParameterValue
Space GroupP2₁/c
H-Bond Donors1 (NH₂)
H-Bond Acceptors3 (C=O, Cl, N)
R-factor<0.05

Biological Activity Profiling

Q. Q3. What methodologies are used to assess the inhibitory or binding activity of this compound?

Methodological Answer:

  • Enzyme Assays : Competitive inhibition studies using fluorescence quenching (e.g., with DPP-TFB as a probe) .
  • Docking Simulations : Molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase, leveraging the chlorothieno group’s electron-deficient nature .
  • SAR Analysis : Compare with fluoro-naphthyridine analogs (e.g., 6-fluoro-7-cycloalkylamino derivatives) to optimize substituent effects on activity .

Advanced Data Contradictions

Q. Q4. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

Validate Experimental Conditions : Ensure NMR spectra are acquired in deuterated DMSO to avoid solvent shifts .

Re-evaluate Computational Models : Use higher-level DFT (B3LYP/6-311+G**) to account for solvent effects and dispersion forces.

Cross-Reference Crystallographic Data : Compare predicted vs. observed bond lengths (e.g., C-Cl: 1.72–1.75 Å) .

Environmental and Toxicity Considerations

Q. Q5. What protocols are recommended for assessing environmental persistence or toxicity of this compound?

Methodological Answer:

  • OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) using activated sludge assays .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC₅₀) and QSAR models to predict bioaccumulation potential .

Polymorphism and Stability

Q. Q6. How can polymorphic forms of this compound be identified and stabilized for formulation studies?

Methodological Answer:

  • PXRD Analysis : Compare diffraction patterns of recrystallized batches.
  • Thermal Gravimetry (TGA) : Monitor decomposition temperatures to identify stable polymorphs.
  • Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize specific packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate
Reactant of Route 2
Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.